2-(4-Amino-1-benzylpiperidin-4-yl)acetamide

PDE4 Inhibition Inflammation CNS Disorders

2-(4-Amino-1-benzylpiperidin-4-yl)acetamide (CAS 1782702-63-9) is a C14 amide-class piperidine derivative characterized by a 4,4-disubstituted core bearing a primary amine and an acetamide side chain on the same carbon. Unlike unsubstituted or N-acetylated alternatives, this geminal arrangement rigidifies the scaffold, pre-organizing hydrogen-bond donor/acceptor vectors for phosphodiesterase (PDE) and G-protein-coupled receptor binding pockets.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B13241670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-benzylpiperidin-4-yl)acetamide
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC(=O)N)N)CC2=CC=CC=C2
InChIInChI=1S/C14H21N3O/c15-13(18)10-14(16)6-8-17(9-7-14)11-12-4-2-1-3-5-12/h1-5H,6-11,16H2,(H2,15,18)
InChIKeyPXLIBRIYPSQLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1-benzylpiperidin-4-yl)acetamide: A Multifunctional 4,4-Disubstituted Piperidine Scaffold for PDE4- and CNS-Focused Discovery


2-(4-Amino-1-benzylpiperidin-4-yl)acetamide (CAS 1782702-63-9) is a C14 amide-class piperidine derivative characterized by a 4,4-disubstituted core bearing a primary amine and an acetamide side chain on the same carbon . Unlike unsubstituted or N-acetylated alternatives, this geminal arrangement rigidifies the scaffold, pre-organizing hydrogen-bond donor/acceptor vectors for phosphodiesterase (PDE) and G-protein-coupled receptor binding pockets [1]. Commercial availability at 95% purity supports its use as a late-stage diversification intermediate in medicinal chemistry .

4,4-Disubstituted piperidine scaffold with dual H-bond vectors
Free primary amine for amide coupling and library synthesis
Reported PDE4/CNS target engagement context

Why 2-(4-Amino-1-benzylpiperidin-4-yl)acetamide Cannot Be Replaced by Generic Piperidine Building Blocks


Simple N-benzylpiperidine or N-acetylpiperidine analogs lack the dual hydrogen-bond functionality and conformational restriction of the 4-acetamide-4-amino motif. The primary amine serves as a derivatizable handle for amide couplings, while the geminal acetamide mimics key substrate pharmacophores. Replacing the compound with 4-amino-1-benzylpiperidine or N-(1-benzylpiperidin-4-yl)acetamide results in a 20–25% MW reduction and loss of >300-fold PDE4A potency observed for the 4-acetamide congener [1][2]. Muscarinic receptor SAR further shows that 4,4-disubstitution is essential for M2/M3 subtype selectivity [3].

Loss of Geminal Acetamide Vector

Mono-substituted piperidines lack the acetamide H-bond pair reported for PDE4A binding, potentially altering target engagement.

Conformational Flexibility Differences

Simple N-benzylpiperidines do not pre-organize pharmacophoric elements; 4,4-disubstitution rigidity is associated with M2/M3 selectivity data.

Physicochemical Profile Shift

Replacement with 4-amino-1-benzylpiperidine reduces molecular weight and may impact permeability and solubility in assay media.

Head-to-Head Quantitative Evidence for 2-(4-Amino-1-benzylpiperidin-4-yl)acetamide vs. Closest Structural Analogs


PDE4A Inhibition: 65-Fold Potency Advantage Over N-Acetylpiperidine Scaffold

2-(4-Amino-1-benzylpiperidin-4-yl)acetamide demonstrates an IC50 of 10.7 nM against human PDE4A, compared to a Ki of 700 nM for a closely related N-acetylpiperidine PDE4 inhibitor [1][2]. This represents a 65-fold potency improvement conferred by the 4-acetamide substitution pattern.

PDE4A Inhibition
Reported
IC50 10.7 nM vs Ki 700 nM (~65-fold)
Supports PDE4A pathway-study fit; selectivity context requires profiling.
Recombinant PDE4A enzyme assay; IMAP detection
PDE4 Inhibition Inflammation CNS Disorders

DPP-IV Inhibitory Activity: Scaffold Benchmarking Against Piperidine and Pyrrolidine Derivatives

A 4-amino-1-benzylpiperidine derivative structurally equivalent to the de-acetylated form of the target compound exhibits an IC50 of 4 ± 0.08 µM against DPP-IV. This is 2.5-fold less potent than the 4-benzylpiperidine analog (IC50 1.6 µM) and 13-fold less potent than the 2-benzylpyrrolidine analog (IC50 0.3 µM) [1]. The data demonstrate that the 4-aminopiperidine core provides measurable DPP-IV engagement, with the acetamide side chain offering a vector for potency optimization.

DPP-IV Activity
Reported
IC50 4 µM vs 1.6 µM & 0.3 µM
Defines scaffold baseline for DPP-IV inhibitor research.
In vitro enzyme assay; molecular docking ΔG -8.9 kcal/mol
DPP-IV Inhibition Type 2 Diabetes Metabolic Disorders

Chemical Purity Advantage: 95% Baseline vs. 97–98% for Non-Functionalized Analogs

Commercial batches of 2-(4-Amino-1-benzylpiperidin-4-yl)acetamide are supplied at 95% purity , compared to 97–98% for simpler 4-amino-1-benzylpiperidine from major suppliers . The 2–3% purity delta reflects the added synthetic complexity of the 4,4-disubstituted scaffold, which may be acceptable or advantageous depending on the intended application: the 95% grade is suitable for library synthesis and SAR exploration, while projects requiring >98% purity for late-stage intermediates may require custom purification.

Commercial Purity
Data to verify
95% (target) vs 97–98% (simpler analogs)
Procurement grade supports library synthesis; verify for late-stage needs.
Supplier CoA data; custom purification may be required for >98%
Chemical Purity Procurement Quality Control

High-Impact Application Scenarios for 2-(4-Amino-1-benzylpiperidin-4-yl)acetamide Based on Quantitative Evidence


PDE4 Inhibitor Lead Optimization

The 10.7 nM PDE4A IC50 establishes this scaffold as a highly potent starting point for respiratory and CNS anti-inflammatory programs [1]. The free primary amine enables rapid parallel library synthesis via amide coupling or reductive amination to explore PDE4 subtype selectivity (4A vs. 4B/4C/4D), while the acetamide side chain provides a metabolic soft spot for tuning clearance. Researchers comparing this scaffold to N-acetylpiperidine alternatives should note the 65-fold potency advantage.

Muscarinic M2/M3 Receptor Antagonist Development

The US20050026954 patent class establishes that 4-amino-1-benzylpiperidine derivatives with appropriate 4-substitution achieve potent muscarinic receptor antagonism [2]. The target compound's 4-acetamide-4-amino architecture pre-organizes key pharmacophoric elements for M2/M3 subtype discrimination, making it a privileged intermediate for overactive bladder or COPD programs where receptor selectivity is critical for therapeutic index.

DPP-IV Inhibitor Scaffold Hopping and Metabolic Disease Research

The 4-amino-1-benzylpiperidine core demonstrates measurable DPP-IV inhibition (IC50 4 µM) [3], providing a validated starting point for type 2 diabetes drug discovery. The geminal acetamide offers a distinct vector for growing into the S2 pocket of DPP-IV, enabling scaffold-hopping strategies that differentiate from traditional cyanopyrrolidine-based inhibitors (e.g., vildagliptin). Procurement groups should evaluate this compound alongside 2-benzylpyrrolidine analogs with superior baseline potency (IC50 0.3 µM) but lacking the synthetic versatility of the free amine handle.

PET Tracer and Chemical Biology Probe Synthesis

The 4-amino-1-benzylpiperidine core has been validated as a sigma receptor ligand scaffold for PET imaging applications [4]. The target compound's free primary amine allows direct conjugation to fluorobenzamide or fluorobenzyl moieties for 18F-labeling, while the acetamide group provides a non-radioactive reference standard. This dual functionality is absent in simpler 4-amino-1-benzylpiperidine, which must be fully derivatized before radiolabeling, adding synthetic steps and reducing overall radiochemical yield.

Application
Selection Property
Validation Focus
PDE4 pathway inhibitor discovery
4-Acetamide-4-amino scaffold with reported PDE4A engagement
PDE4A inhibition assay and subtype selectivity
Muscarinic M2/M3 antagonist research
4,4-Disubstituted core for M2/M3 discrimination
Receptor binding and functional selectivity profiling
DPP-IV inhibitor scaffold exploration
4-Aminopiperidine core with reported DPP-IV activity
DPP-IV enzyme inhibition and S2 pocket optimization
Sigma receptor PET tracer development
Free amine for direct radiolabeling conjugation
Radiochemical yield and sigma receptor binding
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